molecular formula C21H29N3O4 B1232149 SQ-29548 CAS No. 98299-61-7

SQ-29548

Cat. No.: B1232149
CAS No.: 98299-61-7
M. Wt: 387.5 g/mol
InChI Key: RJNDVCNWVBWHLY-OQMICVBCSA-N
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Description

SQ-29548 is a selective thromboxane-prostanoid receptor antagonist. It is known for its high affinity as a radioligand and is primarily used in scientific research to study thromboxane A2 and prostaglandin H2 receptors. The compound has a molecular formula of C21H29N3O4 and a molecular weight of 387.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ-29548 involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction.

    Functionalization of the core: Introduction of functional groups such as carboxylic acids and amides.

    Final assembly: Coupling reactions to attach the phenylcarbamoyl and hydrazinyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and pressure: Controlled to ensure optimal reaction rates.

    Purification steps: Use of chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

SQ-29548 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with altered functional groups.

Scientific Research Applications

SQ-29548 is widely used in scientific research due to its specificity and high affinity for thromboxane-prostanoid receptors. Its applications include:

Mechanism of Action

SQ-29548 exerts its effects by selectively binding to thromboxane-prostanoid receptors, thereby blocking the action of thromboxane A2. This inhibition prevents platelet aggregation and vasoconstriction, which are critical in the pathogenesis of cardiovascular diseases. The molecular targets include the thromboxane A2 receptor and prostaglandin H2 receptor .

Comparison with Similar Compounds

Similar Compounds

    GR 32191: Another thromboxane receptor antagonist with similar properties.

    BM 13177: Known for its high affinity for thromboxane receptors.

    I-PTA-OH: A potent thromboxane receptor antagonist used in research.

Uniqueness of SQ-29548

This compound stands out due to its high selectivity and affinity for thromboxane-prostanoid receptors. Its unique bicyclic structure and functional groups contribute to its specificity and effectiveness in blocking thromboxane A2 actions .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

98299-61-7

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,4S)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18-,19+/m1/s1

InChI Key

RJNDVCNWVBWHLY-OQMICVBCSA-N

SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Isomeric SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Synonyms

7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
SQ 26538
SQ 28053
SQ 29548
SQ-26,538
SQ-26538
SQ-28053
SQ-29548
SQ26,538
SQ26538

Origin of Product

United States

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